4-nitro-N-[4-(trifluoromethyl)phenyl]benzamide is an organic compound characterized by its complex structure, which includes a nitro group, a trifluoromethyl group, and a benzamide moiety. The molecular formula for this compound is C₁₄H₁₁F₃N₂O. This compound has garnered interest in various fields of scientific research due to its potential applications in medicinal chemistry and material science.
The compound can be synthesized through various chemical processes that involve multiple steps, including nitration, trifluoromethylation, and amidation. The synthesis methods are crucial for obtaining the desired purity and yield of the compound.
4-nitro-N-[4-(trifluoromethyl)phenyl]benzamide is classified as an aromatic amide due to the presence of the benzamide functional group. It also falls under the category of halogenated organic compounds because of the trifluoromethyl group.
The synthesis of 4-nitro-N-[4-(trifluoromethyl)phenyl]benzamide typically involves several key steps:
The reaction conditions, including temperature, pressure, and solvent choice, can significantly affect the yield and purity of the final product. For instance, controlling the temperature during trifluoromethylation is essential to prevent side reactions.
The molecular structure of 4-nitro-N-[4-(trifluoromethyl)phenyl]benzamide features:
4-nitro-N-[4-(trifluoromethyl)phenyl]benzamide can undergo several chemical reactions:
Common reagents for these reactions include:
The mechanism of action for 4-nitro-N-[4-(trifluoromethyl)phenyl]benzamide primarily involves its interaction with biological targets. It has been noted for its potential role as a CGRP receptor antagonist, which may influence pain pathways in the body.
The biochemical pathways affected include:
This action suggests potential applications in pain management therapies.
Relevant data from spectroscopic analyses confirm these properties, ensuring proper handling and application in laboratory settings.
4-nitro-N-[4-(trifluoromethyl)phenyl]benzamide has several notable applications:
These applications highlight its significance in advancing both chemical research and therapeutic development.
The emergence of nitro-substituted benzamide derivatives as pharmacologically significant scaffolds traces back to combinatorial chemistry advances in the late 1990s. Researchers leveraged parallel synthesis techniques to construct diverse libraries of benzamide compounds, facilitating rapid exploration of structure-activity relationships (SAR). Notably, combinatorial approaches enabled systematic introduction of electron-withdrawing groups—particularly nitro (─NO₂) and trifluoromethyl (─CF₃)—at strategic positions on the benzamide core [6]. Early synthetic routes often involved Friedel-Crafts acylation of aniline derivatives followed by electrophilic aromatic nitration, though transition-metal-catalyzed cross-coupling later expanded access to asymmetrically substituted variants [6].
Nitrobenzamide derivatives gained prominence through antitubercular research, where compounds like delamanid (a nitro-dihydro-imidazooxazole) demonstrated exceptional activity against Mycobacterium tuberculosis by targeting bacterial cell wall synthesis. This spurred investigations into simpler nitro-containing scaffolds, including benzamides, as cost-effective alternatives . By 2015, studies explicitly documented derivatives such as 5-nitro-2-hydroxy-N-[4-(trifluoromethyl)phenyl]benzamide, exhibiting minimum inhibitory concentrations (MIC) of 1–2 μM against M. tuberculosis . The structural simplicity, synthetic accessibility, and potent bioactivity of these molecules cemented their role as versatile pharmacophores.
Table 1: Evolution of Key Nitro-Substituted Benzamide Derivatives
Time Period | Representative Compound | Synthetic Approach | Primary Research Focus |
---|---|---|---|
Late 1990s | N-Phenyl-4-nitrobenzamide | Combinatorial acylation | Library diversity & SAR screening |
2000–2010 | 5-Nitro-N-(4-trifluoromethylphenyl)benzamide | Copper-mediated cross-coupling | Antimycobacterial activity |
Post-2015 | 4-Nitro-N-[4-(trifluoromethyl)phenyl]benzamide | Directed electrophilic nitration | Target specificity optimization |
4-Nitro-N-[4-(trifluoromethyl)phenyl]benzamide exemplifies the dual therapeutic relevance of nitro-aromatic compounds. In antimicrobial contexts, the scaffold disrupts mycobacterial cell wall biosynthesis through decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1) inhibition—a mechanism validated for dinitrobenzamide analogs like DNB1 . The nitro group undergoes enzymatic reduction within bacterial cells, generating reactive intermediates that form covalent adducts with cysteine residues in DprE1 (e.g., Cys387), thereby halting arabinogalactan synthesis . This mechanistic precision translates to low MIC values against drug-resistant M. tuberculosis strains, positioning nitrobenzamides as backbones for novel antitubercular agents.
Simultaneously, structural analogs of this benzamide demonstrate expanding utility in anticancer and neurodegenerative research. The trifluoromethylphenyl moiety enhances blood-brain barrier permeability, enabling targeting of cerebral targets. For example, derivatives like 3-[2,6-bisnitro-4-(trifluoromethyl)anilino]phenol (compound 17 in alpha-synuclein studies) suppress amyloid fibril aggregation by 68% in vitro via β-sheet disruption [4]. This occurs through halogen bonding between the trifluoromethyl group and hydrophobic pockets in fibrils, complemented by nitro-group-mediated polar interactions with residues like Thr59 or Gly73 in the NAC domain of alpha-synuclein [4]. Such multitarget engagement underscores the scaffold’s adaptability.
Table 2: Biological Targets and Activities of 4-Nitro-N-[4-(Trifluoromethyl)Phenyl]Benzamide Derivatives
Therapeutic Area | Molecular Target | Observed Activity | Structural Determinants |
---|---|---|---|
Antimicrobial | DprE1 enzyme (Mycobacteria) | MIC = 1–8 μM against M. tuberculosis | Para-nitro reduction & covalent Cys binding |
Neurotherapeutics | Alpha-synuclein fibrils | >50% inhibition of fibril aggregation at 100 μM | Trifluoromethyl hydrophobic insertion & π-stacking |
Oncology (Exploratory) | PI3K kinase family | Nanomolar inhibition in alpelisib analogs | ─CF₃-enhanced binding to ATP pockets |
The synergistic bioactivity of the trifluoromethyl (─CF₃) and nitro (─NO₂) groups arises from their complementary electronic and steric effects. The ─CF₃ group, with its high electronegativity (3.0–3.4 Pauling scale) and lipophilicity (π-hydrophobic parameter = +0.88), enhances membrane permeability and induces steric gating within target binding sites. This "hydrophobic wedge" effect is evidenced crystallographically in aryl amides like N-[4-(trifluoromethyl)phenyl]benzamide, where the ─CF₃ group forces a 31.4° tilt between aromatic rings, optimizing π-stacking and van der Waals contacts [2]. Meanwhile, the ─NO₂ group serves as a hydrogen-bond acceptor and imparts electron deficiency to the benzene ring (Hammett σₘ = +0.71), facilitating enzymatic reduction in anaerobic bacterial environments .
Density functional theory (DFT) calculations on related benzamides reveal that ─CF₃ stabilizes adjacent amide carbonyls via field effects, increasing hydrogen-bond donor capacity (N─H⋯O bond energy: −151 kJ/mol) [2]. Concurrently, ─NO₂ ortho/substituents enforce planarity between the benzamide and aniline rings, promoting DNA intercalation or enzyme active-site insertion. This electronic synergy is quantifiable: In salicylanilide analogs, para-─CF₃ on the aniline ring coupled with 5-nitro substitution elevates antimycobacterial potency 6-fold compared to monosubstituted derivatives .
Table 3: Physicochemical Contributions of ─NO₂ and ─CF₃ Groups
Parameter | ─NO₂ Group | ─CF₃ Group | Combined Effect |
---|---|---|---|
Lipophilicity (ClogP) | +0.28 (moderate increase) | +0.88 (strong increase) | Enhanced cellular uptake |
Electron Withdrawal | Strong (σₘ = +0.71) | Moderate (σₘ = +0.43) | Ring deactivation for nucleophilic attack |
Conformational Role | Planarization via resonance | 31–38° ring tilt in crystals [2] | Optimized target binding geometry |
Metabolic Fate | Reductase activation to nitroso intermediates | Oxidative resistance (C─F bond inertia) | Prolonged target engagement |
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 62968-45-0
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9